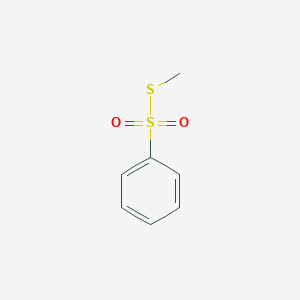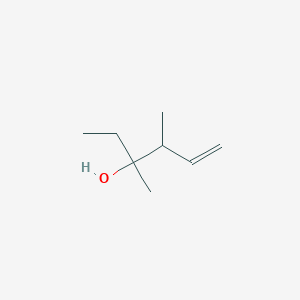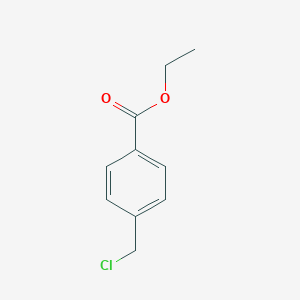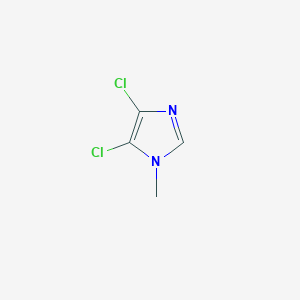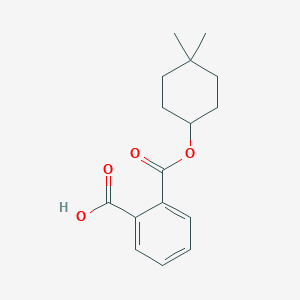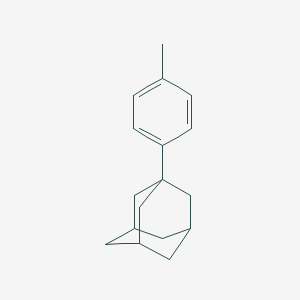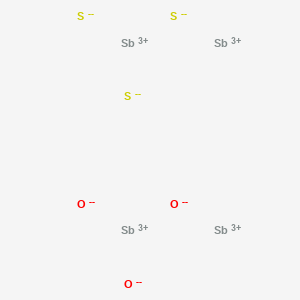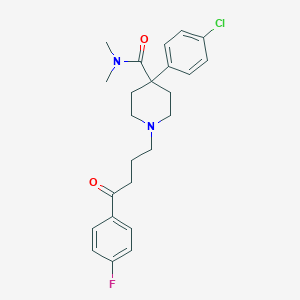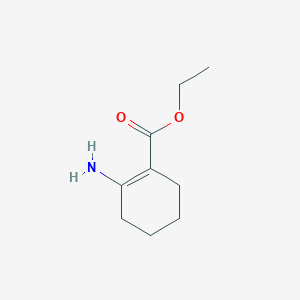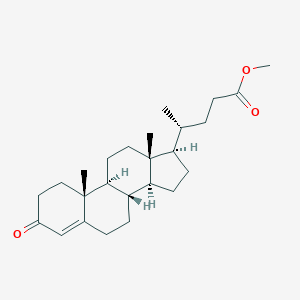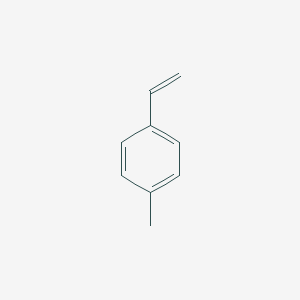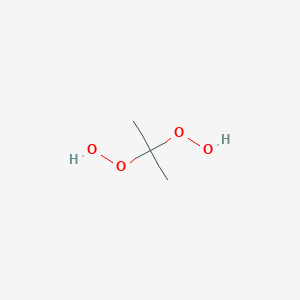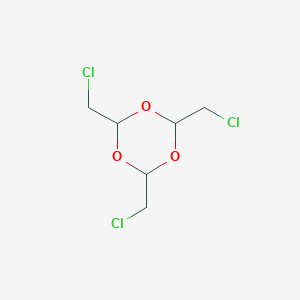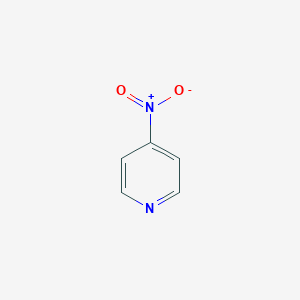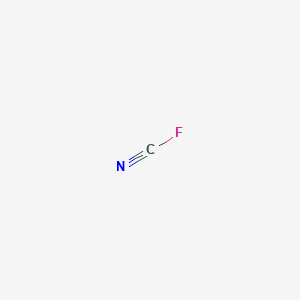
Cyanogen fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanogen fluoride (CNF) is a chemical compound that is used in scientific research as a reagent for organic synthesis and as a fluorinating agent. It is a colorless, toxic gas with a pungent odor and is highly reactive. CNF is a fluorine-containing compound that is widely used in research due to its unique properties. In
Applications De Recherche Scientifique
Cyanogen fluoride is widely used in scientific research as a fluorinating agent and a reagent for organic synthesis. It is used in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and materials science. Cyanogen fluoride is also used in the production of fluorinated polymers and resins. In addition, Cyanogen fluoride is used in the analysis of trace amounts of organic compounds in complex mixtures.
Mécanisme D'action
Cyanogen fluoride is a potent fluorinating agent that reacts with various organic compounds to introduce fluorine atoms into the molecule. The fluorination reaction occurs through a free-radical mechanism, where Cyanogen fluoride acts as a source of fluorine atoms. The reaction between Cyanogen fluoride and organic compounds is highly exothermic and requires careful handling.
Effets Biochimiques Et Physiologiques
Cyanogen fluoride is a toxic gas that can cause severe respiratory and neurological effects upon exposure. It can cause irritation to the eyes, nose, and throat, and can lead to pulmonary edema and respiratory failure. Cyanogen fluoride can also affect the central nervous system and cause seizures and convulsions. Due to its toxic nature, Cyanogen fluoride is handled with extreme caution in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
Cyanogen fluoride is a highly reactive and potent fluorinating agent that can be used in a wide range of organic synthesis reactions. It is also a useful reagent for the analysis of trace amounts of organic compounds in complex mixtures. However, due to its toxic nature, Cyanogen fluoride requires careful handling and safety precautions in the laboratory.
Orientations Futures
The use of Cyanogen fluoride in scientific research is expected to increase in the future due to its unique properties and potential applications. Some of the future directions for Cyanogen fluoride research include the development of new synthetic methodologies using Cyanogen fluoride as a reagent, the synthesis of fluorinated polymers and resins, and the analysis of complex organic mixtures using Cyanogen fluoride as a fluorinating agent. In addition, the development of safer and more efficient methods for handling Cyanogen fluoride is also an important area of research.
Conclusion:
In conclusion, Cyanogen fluoride is a potent fluorinating agent that has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds, the production of fluorinated polymers and resins, and the analysis of complex organic mixtures. Cyanogen fluoride is a toxic gas that requires careful handling and safety precautions in the laboratory. The future directions for Cyanogen fluoride research include the development of new synthetic methodologies, the synthesis of fluorinated polymers and resins, and the analysis of complex organic mixtures using Cyanogen fluoride as a fluorinating agent.
Méthodes De Synthèse
Cyanogen fluoride can be synthesized by the reaction of cyanogen chloride (ClCN) with hydrogen fluoride (HF) in the presence of a catalyst such as aluminum fluoride (AlF3). The reaction produces Cyanogen fluoride and aluminum chloride (AlCl3) as a byproduct. The synthesis of Cyanogen fluoride is a complex process and requires careful handling due to the toxic nature of the reagents involved.
Propriétés
Numéro CAS |
1495-50-7 |
|---|---|
Nom du produit |
Cyanogen fluoride |
Formule moléculaire |
CFN |
Poids moléculaire |
45.016 g/mol |
Nom IUPAC |
carbononitridic fluoride |
InChI |
InChI=1S/CFN/c2-1-3 |
Clé InChI |
CPPKAGUPTKIMNP-UHFFFAOYSA-N |
SMILES |
C(#N)F |
SMILES canonique |
C(#N)F |
Autres numéros CAS |
1495-50-7 |
Synonymes |
carbononitridic fluoride cyanogen fluoride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



